molecular formula C16H17NO5S2 B2633135 4-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid CAS No. 380889-62-3

4-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

Cat. No. B2633135
CAS RN: 380889-62-3
M. Wt: 367.43
InChI Key: PTTVGWGQFZWUSK-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid is a useful research compound. Its molecular formula is C16H17NO5S2 and its molecular weight is 367.43. The purity is usually 95%.
BenchChem offers high-quality 4-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

Research into thiazolidin derivatives, closely related to the compound , has shown moderate antitumor activity against various malignant tumor cells. The UO31 renal cancer cell line was notably sensitive to most of the tested compounds, indicating the potential utility of these compounds in cancer therapy (Horishny & Matiychuk, 2020).

Antimicrobial and Antifungal Efficacy

Thiazolidin derivatives have also been evaluated for their antimicrobial and antifungal efficacy. A study involving thiazolidin-4-one and thiazoline derivatives demonstrated that these compounds exhibit promising activities against a range of microbial agents, suggesting their potential as bases for new antimicrobial and antifungal agents (Gouda et al., 2010).

Chemiluminescence Applications

Investigations into sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes have uncovered that these compounds, which are structurally similar to the compound , can produce light upon base-induced decomposition. This chemiluminescence has practical applications in biological and chemical sensors, illustrating the versatility of thiazolidin derivatives in scientific research (Watanabe et al., 2010).

Synthesis and Reactivity

The synthesis of thiazolidin derivatives involves multi-step processes that yield compounds with a variety of biological activities. These synthetic routes and the reactivity of the thiazolidin core have been extensively studied, providing valuable insights into the design of new drugs and materials with improved properties (Mustafaev et al., 2017).

properties

IUPAC Name

4-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S2/c1-21-11-6-3-5-10(14(11)22-2)9-12-15(20)17(16(23)24-12)8-4-7-13(18)19/h3,5-6,9H,4,7-8H2,1-2H3,(H,18,19)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTVGWGQFZWUSK-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=C2C(=O)N(C(=S)S2)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C/2\C(=O)N(C(=S)S2)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

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